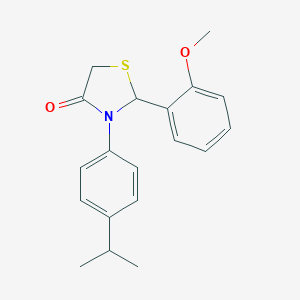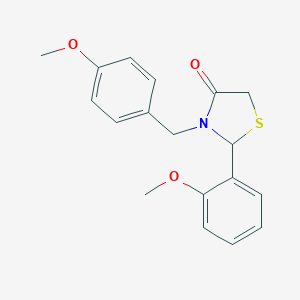![molecular formula C24H23N3O2 B277775 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B277775.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but research has shown that it activates the immune system and induces tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
Biochemical and Physiological Effects
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can induce the production of cytokines and other immune system molecules, which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to be effective in a variety of different cancer cell lines and animal models, which suggests that it may have broad applications in cancer treatment. However, one limitation is that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be difficult to synthesize and may be expensive to produce. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the safety and efficacy of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide in humans, and to identify potential side effects and drug interactions. Another area of focus is the development of new formulations of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Finally, research is needed to identify potential biomarkers that can be used to predict response to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide treatment, which could help to improve patient outcomes.
Métodos De Síntesis
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2,3-dimethylphenol, followed by the reduction of the resulting product with hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the resulting compound with 2-aminobenzimidazole to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has anti-tumor properties and can induce tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the immune system, leading to the production of cytokines and other immune system molecules that can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
Propiedades
Nombre del producto |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C24H23N3O2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-7-6-10-22(17(15)3)29-14-23(28)25-21-13-18(12-11-16(21)2)24-26-19-8-4-5-9-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27) |
Clave InChI |
MCUNUWCOTCIAEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





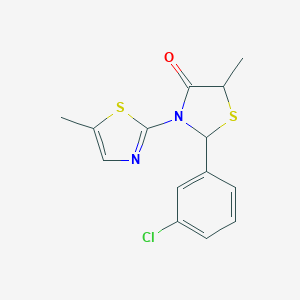
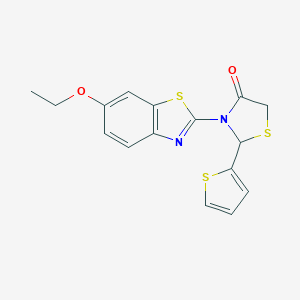

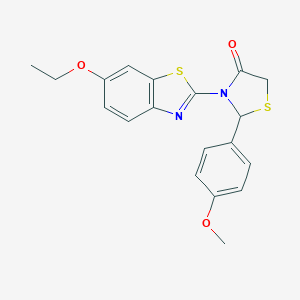

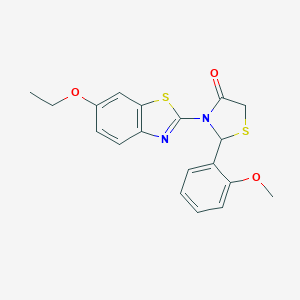

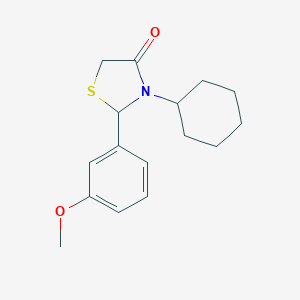
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
